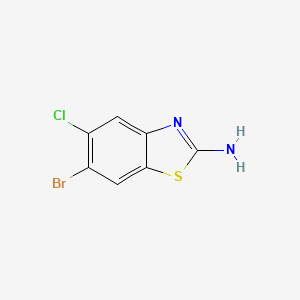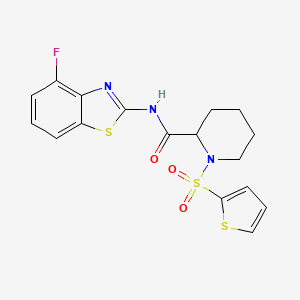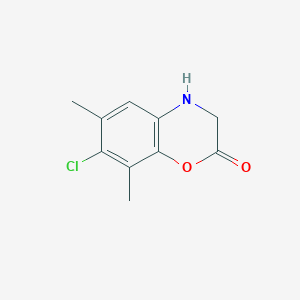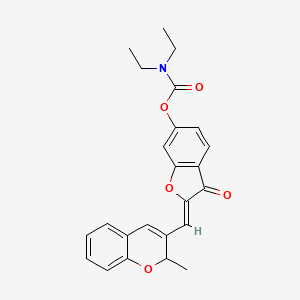
(S)-gamma-(2-Pyridinyl-méthyl)-L-proline-2HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,4S)-4-(Pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid dihydrochloride is a useful research compound. Its molecular formula is C11H16Cl2N2O2 and its molecular weight is 279.16. The purity is usually 95%.
BenchChem offers high-quality (2S,4S)-4-(Pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,4S)-4-(Pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chimie en écoulement et synthèse verte
La recherche a exploré des méthodes de synthèse en écoulement continu pour la production de 2-méthylpyridines, y compris des dérivés de notre composé. Notamment, un dispositif en écoulement utilisant du nickel de Raney® et un alcool à faible point d'ébullition (1-propanol) permet une α-méthylation efficace des pyridines . Cette approche offre des avantages par rapport aux réactions en batch conventionnelles, tels que des temps de réaction plus courts, une sécurité accrue et une réduction des déchets.
Mécanisme D'action
Target of Action
The compound, also known as (2S,4S)-4-(Pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid dihydrochloride, is a new-generation proton pump inhibitor (PPI) used for the management of symptoms associated with gastroesophageal reflux disease (GERD) and erosive esophagitis . It is the R-enantiomer of Lansoprazole, which is composed of a racemic mixture of the R- and S-enantiomers .
Mode of Action
This compound inhibits the final step in gastric acid production by blocking the (H+, K+)-ATPase enzyme . This enzyme is responsible for the secretion of gastric acid in the stomach’s parietal cells. By inhibiting this enzyme, the compound reduces the amount of gastric acid produced, thereby alleviating symptoms associated with conditions like GERD and erosive esophagitis .
Biochemical Pathways
The compound’s primary biochemical pathway involves the inhibition of the (H+, K+)-ATPase enzyme, which is the final step in the production of gastric acid . This results in a decrease in gastric acid secretion, which can help to alleviate the symptoms of conditions like GERD and erosive esophagitis .
Pharmacokinetics
The pharmacokinetics of this compound are unique due to its delayed-release and dual-delivery release system . This aims to address some limitations of the older-generation PPIs, such as short plasma half-life and the need for meal-associated dosing . After oral administration, peak plasma levels occur at approximately 1.5 hours . The systemic bioavailability is approximately 90% compared to 64% after a single dose of 40 mg .
Result of Action
The primary result of the compound’s action is the reduction of gastric acid production. This can help to alleviate the symptoms of conditions like GERD and erosive esophagitis . By inhibiting the (H+, K+)-ATPase enzyme, the compound reduces the amount of gastric acid that is produced, which can help to prevent the damage to the esophagus that can occur as a result of these conditions .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH of the stomach can impact the effectiveness of the compound. In addition, the presence of food in the stomach can also affect the absorption and effectiveness of the compound . Therefore, it is often recommended that this medication be taken on an empty stomach, at least one hour before a meal .
Propriétés
IUPAC Name |
(2S,4S)-4-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.2ClH/c14-11(15)10-6-8(7-13-10)5-9-3-1-2-4-12-9;;/h1-4,8,10,13H,5-7H2,(H,14,15);2*1H/t8-,10+;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACJWSWKDQHHNG-WAZPLGGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)CC2=CC=CC=N2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)O)CC2=CC=CC=N2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B2539403.png)

![3-(2-Azepan-1-yl-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2539407.png)








![5-Ethyl-2-({1-[(oxan-3-yl)methyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2539421.png)


